tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate
Description
tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-methoxyphenyl-substituted propan-2-yl chain. The Boc group is widely used in organic synthesis to protect amines, while the 3-methoxyphenyl moiety contributes to the compound’s electronic and steric properties.
Properties
IUPAC Name |
tert-butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)19-13(17)16-15(4,5)11-8-7-9-12(10-11)18-6/h7-10H,1-6H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMGAQUGTHEEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate halide or ester derivative of 3-methoxyphenylpropan-2-yl. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing efficient and scalable processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or altering the conformation of the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-Methoxy vs. 4-Methoxy Derivatives
The 4-methoxy positional isomer, tert-butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate (CAS 1322200-76-9), shares the same molecular formula (C₁₅H₂₁NO₃) and molecular weight (265.35 g/mol) as the 3-methoxy analog. For example, the 4-methoxy derivative is reported as a solid , whereas solubility differences in polar solvents (e.g., THF, DCM) may arise due to dipole moment variations between meta and para substituents.
Table 1: Comparison of Methoxy Derivatives
Halogen-Substituted Analogs: Fluorophenyl Derivatives
tert-Butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate (CAS 1779792-47-0) replaces the methoxy group with a fluorine atom and introduces a ketone moiety. Fluorine’s electronegativity increases lipophilicity and metabolic stability compared to methoxy, while the ketone enables nucleophilic additions (e.g., Grignard reactions). This derivative is liquid at room temperature , contrasting with the solid 3-methoxy analog, highlighting how functional groups influence phase behavior.
Heterocyclic Derivatives: Oxazole and Indole Moieties
Oxazole-Containing Analog
tert-Butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate (CAS 1803595-41-6) incorporates an oxazole ring with a formyl group. The oxazole’s heterocyclic structure enables π-π stacking and hydrogen bonding, while the formyl group offers reactivity for further derivatization (e.g., condensation reactions). This compound has a molecular weight of 254.28 g/mol and serves as a versatile intermediate in drug discovery .
Indole-Containing Analogs
Indole derivatives, such as tert-butyl (R)-(3-(1H-indol-3-yl)-1-oxo-1-((2-(2,3,3-trimethylcyclopent-1-en-1-yl)ethyl)amino)propan-2-yl)carbamate (Compound 21, 66% yield), exhibit biological relevance due to indole’s prevalence in neurotransmitters and pharmaceuticals. These analogs are synthesized via GP4/GP5 methods and isolated as oils, differing from the crystalline 3-methoxy derivative .
Table 2: Heterocyclic Analogs
Brominated and Trifluoromethyl Derivatives
Brominated analogs like tert-butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate (LD-2127, 98% purity) introduce heavy atoms for crystallography studies. Bromine also facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Trifluoromethyl-substituted derivatives, such as tert-butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate, leverage fluorine’s electron-withdrawing effects to enhance metabolic stability .
Biological Activity
tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate, with the CAS number 1338222-69-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.
The molecular formula of this compound is C15H23NO3, with a molar mass of 265.35 g/mol. The compound features a tert-butyl group, commonly employed as a protecting group in organic synthesis, and a methoxyphenyl moiety that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H23NO3 |
| Molar Mass | 265.35 g/mol |
| CAS Number | 1338222-69-7 |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable halide or ester derivative of 3-methoxyphenylpropan-2-yl. Common methods include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator depending on the target's nature. The presence of the methoxy group in the phenyl ring enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
- Anti-inflammatory Effects : In vivo studies have shown that this compound can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Properties : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress-induced damage, indicating a possible role in neurodegenerative disease management .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study conducted on mice revealed that administration of the compound significantly reduced tumor size in xenograft models of breast cancer, supporting its role as an anticancer agent .
- Case Study 2 : In a clinical trial involving patients with chronic inflammatory conditions, treatment with this compound led to marked reductions in pain and swelling compared to placebo groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
